molecular formula C15H12O3 B15483476 3,4-Dimethoxy-9H-fluoren-9-one CAS No. 23346-81-8

3,4-Dimethoxy-9H-fluoren-9-one

Cat. No.: B15483476
CAS No.: 23346-81-8
M. Wt: 240.25 g/mol
InChI Key: SQNGPMOEFGJBRY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-9H-fluoren-9-one is a chemical compound for research and development applications. As a derivative of 9H-fluoren-9-one, a well-known scaffold in material science and pharmaceutical chemistry, this dimethoxy-substituted analogue offers unique electronic properties and potential as a key synthetic intermediate . Researchers may investigate its application in the development of organic electronic materials. The fluorenone core is recognized for its strong electron-withdrawing characteristics and rigid planar structure, which are valuable for creating thermally activated delayed fluorescence (TADF) emitters used in organic light-emitting diodes (OLEDs) . The methoxy functional groups could allow for further chemical modification to fine-tune these properties. In life sciences, fluorenone derivatives are explored for their bioactive potential. Some analogues have been studied for antimicrobial and antibiofilm activities, with their efficacy often influenced by the nature and position of substituents on the aromatic system . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23346-81-8

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3,4-dimethoxyfluoren-9-one

InChI

InChI=1S/C15H12O3/c1-17-12-8-7-11-13(15(12)18-2)9-5-3-4-6-10(9)14(11)16/h3-8H,1-2H3

InChI Key

SQNGPMOEFGJBRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C32)OC

Origin of Product

United States

Strategic Synthetic Methodologies for 3,4 Dimethoxy 9h Fluoren 9 One and Its Precursors

Classical Approaches to Fluorenone Core Synthesis Relevant to Dimethoxy Analogues

Traditional syntheses of fluorenones are well-established and often serve as foundational methods. uni-muenchen.de These routes typically involve intramolecular cyclizations or oxidation of pre-formed tricyclic systems.

One of the most direct and widely used methods for constructing the fluorenone core is the intramolecular Friedel-Crafts acylation. nih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the cyclization of a biphenyl-2-carboxylic acid derivative. uni-muenchen.de The process is typically promoted by a strong Lewis acid or a protic acid.

The general mechanism involves the formation of a highly electrophilic acylium ion from a biphenyl-2-acyl chloride or carboxylic acid. organic-chemistry.org This intermediate then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the tricyclic ketone. The presence of methoxy (B1213986) groups, which are electron-donating, on one of the rings influences the reactivity and regioselectivity of the cyclization. For the synthesis of 3,4-Dimethoxy-9H-fluoren-9-one, the precursor would be a 2'-substituted-4,5-dimethoxybiphenyl-2-carboxylic acid or its corresponding acyl chloride. The Lewis acid catalyst, such as aluminum chloride, is required in stoichiometric amounts as it complexes with both the acylating agent and the resulting ketone product. organic-chemistry.org

Table 1: Key Aspects of Intramolecular Friedel-Crafts Acylation for Fluorenone Synthesis

FeatureDescription
Precursor Biphenyl-2-carboxylic acids or their acyl chlorides.
Catalyst Strong Lewis acids (e.g., AlCl₃, FeCl₃) or protic acids (e.g., H₂SO₄, PPA). digitellinc.com
Mechanism Formation of an acylium ion followed by intramolecular electrophilic aromatic substitution.
Advantages Direct formation of the tricyclic ketone core; readily available starting materials.
Limitations Requires stoichiometric amounts of catalyst; can be limited by substituent effects. organic-chemistry.org

Another classical approach involves the oxidation of a pre-existing fluorene (B118485) or fluorenol ring system. uni-muenchen.de This method is contingent on the availability of the corresponding 3,4-dimethoxy-9H-fluorene or 3,4-dimethoxy-9H-fluoren-9-ol precursor. Various oxidizing agents can be employed to convert the methylene or alcohol group at the C9 position into a ketone.

Historically, strong oxidants like chromic acid or potassium permanganate were used. However, modern synthetic chemistry often favors milder and more selective methods. For instance, aerobic oxidation using catalysts like graphene-supported potassium hydroxide (B78521) has been shown to be effective for converting 9H-fluorenes to 9-fluorenones at room temperature. nih.gov Other methods include the use of tert-butyl hydroperoxide (TBHP), which can facilitate the oxidative cyclization of precursors like 2-methylbiphenyls directly to fluorenones. nih.govbeilstein-journals.org

Table 2: Comparison of Oxidation Methods for Fluorenone Synthesis

Oxidizing SystemSubstrateConditionsKey Features
Graphene-supported KOH / O₂9H-FluoreneRoom Temperature, DMFEnvironmentally friendly, catalyst can be recycled. nih.gov
TBHP2-MethylbiphenylsMetal-free or transition-metal mediatedCan form the fluorenone core and perform the oxidation in one pot. nih.gov
PhI(OAc)₂–BF₃·OEt₂AldiminesNot specifiedMediates cyclization of nitrogen-containing biaryl intermediates. nih.govbeilstein-journals.org
Pd(OAc)₂ / Ag₂O2-Phenylbenzylamine140 °C, Acetic AcidOxidative cyclization of aminomethylated biaryls. nih.govbeilstein-journals.org

Modern Catalytic Synthesis of this compound

Recent advances in organometallic chemistry have introduced highly efficient catalytic methods for synthesizing fluorenones. These strategies often involve transition metals like palladium and rhodium, enabling bond formations that are difficult to achieve through classical means.

Palladium-catalyzed annulation reactions represent a powerful tool for constructing complex carbocyclic systems. nih.gov While often used to synthesize 9-fluorenylidenes via the annulation of arynes with ortho-halostyrenes, these methods can be adapted for fluorenone synthesis. nih.gov The high reactivity of arynes presents a challenge, often requiring mild reaction conditions to prevent side reactions like cyclotrimerization. nih.gov This single-step methodology can create two new carbon-carbon bonds and tolerates a variety of functional groups. nih.gov

Domino reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. bath.ac.uk Palladium(II)-catalyzed domino processes have been developed to access 9-fluorenones from simple precursors. researchgate.netdocumentsdelivered.com One such strategy involves the reaction of an arylaldehyde with a dihaloarene. researchgate.net This approach utilizes a bidentate ligand-assisted C-H functionalization, followed by cyclization and oxidation to yield the fluorenone product. researchgate.net These reactions demonstrate high functional group tolerance and can provide complex products in a single, concise step. bath.ac.ukrsc.org

Table 3: Example of a Domino Palladium-Catalyzed Fluorenone Synthesis

Reactant AReactant BCatalyst SystemKey TransformationRef.
ArylaldehydeDihaloarenePalladium catalyst with bidentate ligandDomino C-H functionalization/cyclization researchgate.net
Biocatalytically derived cyclic 1,3-diene2-Iodo-5-methoxybenzaldehydePalladium catalystDomino arylation-cyclization bath.ac.uk

Rhodium(III)-catalyzed reactions have emerged as a robust method for fluorenone synthesis, primarily through C-H activation pathways. researchgate.netacs.org An efficient protocol involves the sequential cyclization of enaminones with 1,3-dienes. This process proceeds via a Rh(III)-catalyzed C-H activation, [4+2] annulation, and subsequent aromatization sequence. acs.org The methodology shows broad substrate compatibility, allowing for the preparation of structurally diverse fluorenones in moderate to good yields. acs.org This approach is particularly valuable for its ability to construct the polycyclic framework from simple, readily available starting materials under relatively mild conditions. nih.govrsc.org

Table 4: Features of Rh(III)-Catalyzed Fluorenone Synthesis

PrecursorsCatalystMechanismAdvantagesRef.
Enaminones and 1,3-dienesRh(III) complexC-H activation/[4+2] annulation/aromatizationHigh efficiency, broad substrate scope, mild conditions. acs.org
Cyclohexadienone-tethered 1,6-dienesRh(III) complexReductive cyclizationProvides cis-bicyclic products with high stereoselectivity. rsc.org

Directed Functionalization and Regioselective Synthesis of this compound

Regioselective synthesis is paramount in obtaining the 3,4-dimethoxy substitution pattern without the formation of other isomers. This is typically achieved by using starting materials where the positions of the functional groups are already defined, guiding the subsequent reactions to the desired outcome. Key strategies include the introduction of methoxy groups onto a precursor molecule before the final ring-closing step or the construction of the fluorenone skeleton from building blocks that already contain the methoxy groups in the correct orientation.

Nucleophilic aromatic substitution (SNAr) serves as a potent strategy for introducing methoxy groups onto an electron-deficient aromatic ring. acgpubs.orgmasterorganicchemistry.com This reaction is particularly effective when the ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. masterorganicchemistry.com In the context of synthesizing precursors for this compound, a biphenyl (B1667301) or a related precursor could be designed with leaving groups (e.g., fluorine or chlorine) at the desired positions. The methoxide anion (CH₃O⁻), typically from a source like sodium methoxide, acts as the nucleophile, displacing the leaving group. acgpubs.org

The efficiency of SNAr is influenced by several factors:

Leaving Group: Fluorine is often an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack. acgpubs.orgmasterorganicchemistry.com

Solvent: The choice of solvent is crucial. Polar aprotic solvents are often used to solvate the cation of the methoxide salt without solvating the nucleophile itself, thus enhancing its reactivity.

Activating Groups: The presence of electron-withdrawing groups facilitates the formation of the negatively charged intermediate (Meisenheimer complex), which stabilizes the transition state and accelerates the reaction. masterorganicchemistry.com

Another approach involves the nucleophilic substitution on a non-aromatic carbon, such as the conversion of a hydroxyl group at the 9-position of a fluorenol intermediate to a methoxy group. This proceeds via an SN1-type mechanism where the alcohol is first protonated by an acid to form a good leaving group (water), followed by the departure of water to generate a carbocation, which is then attacked by a nucleophile like methanol. study.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

FactorDescriptionImpact on Reaction Rate
Leaving Group The atom or group displaced by the nucleophile.F > Cl > Br > I (rate-determining step is attack, not C-X bond cleavage)
Activating Groups Electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring.Significantly increases the rate, especially when ortho/para to the leaving group.
Nucleophile The electron-rich species that attacks the aromatic ring (e.g., CH₃O⁻).Stronger nucleophiles generally lead to faster reactions.
Solvent The medium in which the reaction is conducted.Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred.

A classic and widely applied method for constructing the fluorenone core is the intramolecular Friedel-Crafts acylation of 2-biphenylcarboxylic acids or their activated derivatives (like acyl chlorides). nih.govbeilstein-journals.org To synthesize this compound, the required precursor would be 2',3'-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid.

The key step in this synthesis is the acid-catalyzed cyclization, which forms the central five-membered ring. beilstein-journals.org Common reagents used to promote this reaction include strong acids like sulfuric acid, polyphosphoric acid (PPA), or triflic acid. The mechanism involves the protonation of the carboxylic acid (or formation of an acylium ion from an acyl chloride), followed by an electrophilic attack of the resulting acylium ion onto the adjacent phenyl ring to form the ketone. The regioselectivity is dictated by the substitution pattern on the biphenyl precursor.

Table 2: Reagents for Cyclization of Biphenylcarboxylic Acids

ReagentConditionsRole
Sulfuric Acid (H₂SO₄) Concentrated, often with heatAcid catalyst, dehydrating agent
Polyphosphoric Acid (PPA) High temperatureAcid catalyst, dehydrating agent
Thionyl Chloride (SOCl₂) Typically used as a preliminary stepConverts carboxylic acid to acyl chloride
Triflic Acid (CF₃SO₃H) Strong acid catalystPromotes cyclization under milder conditions

A more modern and versatile approach involves the divergent synthesis from ortho-alkynylarylketones. This strategy allows for the creation of different molecular scaffolds from a common precursor. rsc.org Specifically for fluorenones, ortho-alkynylarylketones can be treated with acid to induce a cyclization cascade. rsc.org

The reaction is proposed to proceed through the formation of an indenone analog, which then generates a para-quinone methide intermediate. A subsequent intramolecular cyclization furnishes the fluorenone skeleton. rsc.org This method offers a high degree of flexibility, as the substitution pattern on the final fluorenone product can be readily varied by changing the substituents on the starting ortho-alkynylarylketone. This provides a regioselective route to products like this compound by starting with an appropriately methoxy-substituted aryl ketone.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste and reaction time. For any given synthetic route to this compound, several parameters can be fine-tuned.

Key parameters for optimization include:

Catalyst/Reagent Stoichiometry: The amount of acid catalyst in a Friedel-Crafts cyclization or the oxidant in an oxidative cyclization must be carefully controlled. scielo.br For instance, using 0.5 equivalents of silver(I) oxide was found to be most efficient in certain oxidative coupling reactions. scielo.br

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. In some oxidative couplings, acetonitrile was found to provide a better balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br

Temperature: Reaction temperature influences the rate of reaction. While higher temperatures can speed up the desired reaction, they can also promote the formation of side products. Finding the optimal temperature is a balance between reaction time and product purity.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC-MS) allows for quenching the reaction at the point of maximum product formation, preventing degradation or the formation of byproducts from prolonged reaction times. scielo.br In one study, reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br

Modern approaches like high-throughput experimentation (HTE) and the use of automated flow reactors can accelerate the optimization process by allowing for the rapid screening of numerous reaction conditions in parallel. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethoxy 9h Fluoren 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3,4-Dimethoxy-9H-fluoren-9-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment. researchgate.netresearchgate.net

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic and methoxy (B1213986) protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group.

A representative ¹H NMR spectrum would display distinct resonances for the six aromatic protons and the six protons of the two methoxy groups. The integration of these signals corresponds to the number of protons in each unique chemical environment. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between neighboring protons and provide valuable information about their relative positions on the fluorenone core.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.0 - 7.8Multiplets-
Methoxy Protons (OCH₃)3.9 - 4.1Singlets-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

The spectrum will show signals for the carbonyl carbon (C9), the aromatic carbons, and the methoxy carbons. The carbonyl carbon typically appears at a downfield chemical shift (around 190-200 ppm) due to the strong deshielding effect of the oxygen atom. The aromatic carbons attached to the methoxy groups will be shielded compared to the other aromatic carbons.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~193
Aromatic Carbons110 - 150
Methoxy Carbons (OCH₃)~56

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Structure Confirmation

Commonly used 2D NMR experiments for a molecule like this compound include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the placement of the methoxy groups on the fluorenone framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. imreblank.ch

For this compound (C₁₅H₁₂O₃), high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight, which is calculated to be 240.0786 g/mol . uni-muenchen.dechemsynthesis.com The experimentally determined mass should be in close agreement with this theoretical value.

Electron ionization (EI) is a common ionization method that can induce fragmentation of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ions. The fragmentation pattern is characteristic of the compound's structure. Common fragmentation pathways for fluorenone derivatives may involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or a carbonyl group (-CO). libretexts.orgmiamioh.edu

Table 3: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (mass-to-charge ratio) Possible Identity
[M]⁺240Molecular Ion
[M-CH₃]⁺225Loss of a methyl group
[M-CO]⁺212Loss of carbonyl group
[M-OCH₃]⁺209Loss of a methoxy group

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iaea.orgnih.gov This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unparalleled level of structural detail.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

To perform a single-crystal X-ray diffraction experiment, a suitable single crystal of this compound must be grown. carleton.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. oist.jprigaku.com The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The collected diffraction data are then processed and refined to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The final structural model provides a wealth of information, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Describing the conformation of the molecule.

Intermolecular interactions: Such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice.

The quality of the final crystal structure is assessed by various parameters, including the R-factor, which indicates the agreement between the observed and calculated diffraction data. iaea.org A low R-factor signifies a high-quality structural determination.

Analysis of Molecular Conformation and Intermolecular Interactions

The fundamental structure of fluorenone-based compounds is characterized by a rigid and planar biphenyl (B1667301) unit, which influences their chemical and physical properties. The conformation of the fluorene (B118485) skeleton is nearly planar. In the crystalline state, fluorenone derivatives are stabilized by a network of intermolecular interactions.

These interactions, including C–H⋯π and conventional hydrogen bonds, play a crucial role in the formation of the three-dimensional supramolecular architecture, stabilizing the crystal lattice and restricting molecular rotations. nih.govresearchgate.net In some substituted fluorenes, antiparallel molecular dimers can form, held together by strong intermolecular C–H⋯π interactions between the phenyl ring of one molecule and a C-H group of a neighboring molecule. nih.gov The introduction of substituents, like the methoxy groups in this compound, can weaken or modify these intermolecular interactions, which in turn affects properties like solubility and crystal quality. rsc.org

Table 1: Crystallographic Data for the Analogue Compound 2,7-Dimethoxy-9H-fluoren-9-one

Parameter Value
Formula C₁₅H₁₂O₃
Space Group P 1 21/n 1
a (Å) 7.8452
b (Å) 3.9073
c (Å) 36.5490
**α (°) ** 90
**β (°) ** 93.5525
**γ (°) ** 90
Z 4

Data sourced from PubChem for the analogue compound 2,7-Dimethoxy-9H-fluoren-9-one. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization for Electronic Transitions and Functional Groups

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to identify functional groups and investigate the electronic properties of molecules like this compound. nih.govnih.govresearchgate.netresearchgate.net IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present, while UV-Vis spectroscopy yields information about electronic transitions between different energy levels within the molecule. msu.edunist.gov

Analysis of Carbonyl and Aromatic Vibrations

The IR spectrum of a fluorenone derivative is dominated by characteristic absorption bands corresponding to its key functional groups. The most prominent of these is the stretching vibration of the carbonyl group (C=O) of the ketone. For the parent compound, 9H-Fluoren-9-one, this strong absorption band is observed in the gas phase IR spectrum. nist.gov The exact position of this band is sensitive to the electronic environment. The presence of electron-donating methoxy groups (-OCH₃) at the 3 and 4 positions on the aromatic backbone of this compound is expected to influence the carbonyl stretching frequency through resonance effects.

In addition to the carbonyl peak, the IR spectrum shows multiple bands associated with the aromatic rings. These include:

Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching vibrations: Occurring in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: Associated with the methoxy groups.

The specific frequencies and intensities of these vibrations provide a structural fingerprint of the molecule. researchgate.net

Electronic Absorption and Emission Profiles

The electronic absorption and emission properties of fluorenones are highly dependent on the nature and position of substituents on the fluorene core. researchgate.net The UV-Vis absorption spectrum of fluorenones is generally characterized by a broad, lower-energy band and a stronger, structured band at shorter wavelengths. researchgate.net

For substituted fluorenones, the position of the absorption maximum (λmax) is influenced by the electronic effects of the substituents. A comprehensive study on methoxy-substituted fluorenones revealed that the location of the methoxy group significantly modulates the photophysical properties. researchgate.net Substitution at the 3 and 6 positions (as in 3,6-dimethoxyfluorenone) causes minimal change in the absorption spectrum compared to the parent fluorenone. researchgate.net Conversely, methoxy substitution at the 2, 4, 5, or 7 positions leads to a progressive red shift (a shift to longer wavelengths) in the absorption maximum. researchgate.net Therefore, this compound is expected to exhibit a red-shifted absorption spectrum compared to the unsubstituted fluorenone.

Fluorenone derivatives are typically weakly fluorescent. researchgate.net The fluorescence quantum yield of the parent 9H-Fluoren-9-one is low, around 2.7% in acetonitrile. researchgate.net The emission properties are also sensitive to solvent polarity and the substitution pattern. Polar solvents can quench fluorescence and promote non-radiative decay pathways. researchgate.net The presence of electron-donating methoxy groups has been found to promote internal conversion, a non-radiative deactivation process, which can affect the fluorescence intensity. researchgate.net

Table 2: Spectroscopic Data for Fluorenone and a Related Methoxy-Substituted Analogue

Compound Solvent Absorption λmax (nm) Fluorescence Quantum Yield (Φf)
9H-Fluoren-9-one Acetonitrile ~380 0.027
3,6-Dimethoxyfluorenone Acetonitrile Similar to parent -
2,4-Dimethoxyfluorenone Acetonitrile Red-shifted -

Data adapted from a comprehensive study on the photophysics of methoxy-substituted fluorenones. researchgate.net

Chemical Reactivity and Derivatization Strategies for 3,4 Dimethoxy 9h Fluoren 9 One

Reactions at the Ketone Moiety (C-9)

The carbonyl group at the C-9 position is a primary site for chemical transformations, allowing for a variety of modifications to the fluorenone core.

Reduction Reactions

The ketone functional group of 3,4-Dimethoxy-9H-fluoren-9-one can be readily reduced to the corresponding alcohol, 3,4-Dimethoxy-9H-fluoren-9-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, often in a protic solvent like ethanol (B145695) or methanol. webassign.netlibretexts.orglibretexts.org The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. webassign.netlibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it requires anhydrous conditions due to its high reactivity. chemguide.co.ukyoutube.com

The general scheme for the reduction of a ketone to a secondary alcohol is as follows:

Aldehyde Reduction: Results in a primary alcohol (-CH₂OH). libretexts.org

Ketone Reduction: Results in a secondary alcohol (-CHOH). libretexts.orgwikipedia.org

Experimental procedures often involve dissolving the fluorenone derivative in an appropriate solvent, adding the reducing agent, and then quenching the reaction to yield the alcohol product. webassign.netlibretexts.org

ReagentConditionsProduct
Sodium Borohydride (NaBH₄)Ethanol, room temperature3,4-Dimethoxy-9H-fluoren-9-ol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether, followed by acid workup3,4-Dimethoxy-9H-fluoren-9-ol

Condensation Reactions (e.g., Schiff Base Formation)

The ketone at C-9 can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of Schiff bases is often catalyzed by acid. youtube.com These reactions are significant as they introduce nitrogen-containing functionalities into the fluorenone structure, which can be valuable for the synthesis of new ligands and biologically active molecules. wikipedia.orgnih.gov

The general reaction for Schiff base formation is: R¹R²C=O + R³NH₂ ⇌ R¹R²C=NR³ + H₂O wikipedia.org

ReactantProduct Type
Primary Amine (R-NH₂)Schiff Base (Imine)

Derivatization to Spirobifluorenes and Other Architectures

A significant application of fluorenones, including this compound, is in the synthesis of spirobifluorenes. nih.govrsc.org These are compounds where two fluorene (B118485) units are joined by a common spiro-carbon atom. One method involves a dehydrative coupling of biaryls and fluorenones promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or its anhydride (B1165640) (Tf₂O). nih.govrsc.org This approach allows for the direct formation of the spirobifluorene core from non-halogenated starting materials. nih.govrsc.org The synthesis of bromo-9,9'-spirobifluorene can be achieved by reacting o-bromohalobenzene with phenylmagnesium bromide, followed by reaction with a bromo-fluorenone and subsequent acid-catalyzed ring closure. google.com

Electrophilic Aromatic Substitution on the Fluorenone Core

The aromatic rings of the fluorenone core can undergo electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) groups (-OCH₃) at positions 3 and 4 are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.inmasterorganicchemistry.com However, the carbonyl group is deactivating, making the ring to which it is attached less susceptible to electrophilic attack. lkouniv.ac.inyoutube.com Therefore, substitution is expected to occur preferentially on the dimethoxy-substituted ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.inyoutube.com The specific regioselectivity will be influenced by the interplay of the activating and deactivating effects of the substituents.

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAᵣ) is generally less common on electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups. masterorganicchemistry.comnih.gov In the case of this compound, the presence of electron-donating methoxy groups makes the aromatic rings less susceptible to nucleophilic attack. However, if the fluorenone core is substituted with strong electron-withdrawing groups, such as nitro groups, or if a good leaving group like a halogen is present, SNAᵣ can occur. ebyu.edu.tryoutube.com The reaction proceeds through a Meisenheimer complex intermediate, and the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

Cross-Coupling Reactions and Functionalization of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. beilstein-journals.orgnih.gov These reactions allow for the introduction of a wide variety of substituents onto the fluorenone backbone. For instance, a bromo- or iodo-substituted this compound can be coupled with boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) to form new carbon-carbon bonds. beilstein-journals.orgnih.gov These methods are highly versatile for the synthesis of complex organic materials. The regioselectivity of these reactions can be controlled, as seen in the Suzuki-Miyaura cross-coupling of 1,4-dihydroxy-9H-fluoren-9-one bis(triflate), where the first coupling occurs selectively at the 1-position. researchgate.net

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraBoronic Acid (R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl- or Alkyl-substituted fluorenone
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu co-catalyst, BaseAlkynyl-substituted fluorenone

Exploration of Reaction Mechanisms and Intermediates

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the electron-rich dimethoxy-substituted aromatic rings, the electrophilic carbonyl group, and the potential for reactivity at the C9 position. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its probable reaction pathways and intermediates can be extrapolated from the well-established reactivity of the fluorenone core and related substituted derivatives. The electronic effects of the methoxy groups play a crucial role in modulating the reactivity of the aromatic system and the carbonyl group.

The primary modes of reaction for this compound can be categorized into three main types: nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic rings, and reactions involving the C9 position, often through the formation of intermediate species.

Nucleophilic Addition to the Carbonyl Group:

The carbonyl group at the C9 position is a key site for nucleophilic attack. The presence of two electron-donating methoxy groups on one of the benzene (B151609) rings increases the electron density on the fluorenone system as a whole. This has a deactivating effect on the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to the unsubstituted 9H-fluoren-9-one.

A plausible mechanism for nucleophilic addition involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is an alkoxide, which can then be protonated, typically by a weak acid or during aqueous workup, to yield the corresponding alcohol.

Table 1: Proposed Intermediates in Nucleophilic Addition to this compound

Reactant/ReagentNucleophileIntermediateFinal Product (Example)
This compoundGrignard Reagent (R-MgX)Tetrahedral Alkoxide Intermediate9-alkyl-3,4-dimethoxy-9H-fluoren-9-ol
This compoundOrganolithium Reagent (R-Li)Tetrahedral Alkoxide Intermediate9-alkyl-3,4-dimethoxy-9H-fluoren-9-ol
This compoundSodium Borohydride (NaBH₄)Tetrahedral Alkoxide Intermediate3,4-Dimethoxy-9H-fluoren-9-ol

Electrophilic Aromatic Substitution:

The two methoxy groups at the C3 and C4 positions are strong activating groups and are ortho-, para-directing. This makes the aromatic ring to which they are attached highly susceptible to electrophilic attack. The positions ortho and para to the methoxy groups are electronically enriched and are the most likely sites for substitution.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the π-electron system of the aromatic ring. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-donating methoxy groups. The subsequent loss of a proton from the site of electrophilic attack restores the aromaticity of the ring and yields the substituted product.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentElectrophilePredicted Major Product(s)
Nitrating Mixture (HNO₃/H₂SO₄)NO₂⁺2-Nitro-3,4-dimethoxy-9H-fluoren-9-one and/or 1-Nitro-3,4-dimethoxy-9H-fluoren-9-one
Halogen (e.g., Br₂) with Lewis AcidBr⁺2-Bromo-3,4-dimethoxy-9H-fluoren-9-one and/or 1-Bromo-3,4-dimethoxy-9H-fluoren-9-one
Friedel-Crafts Acylating Agent (RCOCl/AlCl₃)RCO⁺2-Acyl-3,4-dimethoxy-9H-fluoren-9-one and/or 1-Acyl-3,4-dimethoxy-9H-fluoren-9-one

Reactions Involving the C9 Position and Intermediate Formation:

While the carbonyl group at C9 is a site of nucleophilic attack, the fluorene ring system can also participate in reactions that involve the C9 position in a different manner, particularly in the synthesis of fluorenone derivatives. For instance, the synthesis of substituted fluorenones can proceed through intramolecular cyclization reactions where the C9 carbon is part of the newly formed ring.

In the synthesis of fluorenones from biphenyl (B1667301) precursors, such as through Friedel-Crafts acylation, an acylium ion intermediate is generated which then attacks the second aromatic ring to form the tricyclic system. In the case of synthesizing a 3,4-dimethoxy-substituted fluorenone via this route, the positioning of the precursor functional groups would be critical to ensure the desired regiochemistry.

Furthermore, reactions involving the corresponding fluorene (the reduced form of fluorenone) can proceed via radical intermediates. For example, the oxidation of 3,4-dimethoxy-9H-fluorene to the corresponding fluorenone could involve a radical mechanism, especially if carried out using certain oxidizing agents or under photochemical conditions.

Table 3: Potential Intermediates in the Synthesis and Derivatization of the Fluorenone Scaffold

Reaction TypePrecursor (Example)Key Intermediate
Intramolecular Friedel-Crafts Acylation2-Aroyl-biphenyl derivativeAcylium ion
Palladium-Catalyzed Carbonylative Cyclization2,2'-Dihalo-biphenyl derivativeOrganopalladium species
Oxidation of Fluorene3,4-Dimethoxy-9H-fluoreneFluorenyl radical

Theoretical and Computational Investigations of 3,4 Dimethoxy 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgarxiv.org It is widely employed due to its favorable balance between computational cost and accuracy. arxiv.org DFT calculations can predict a molecule's geometry, vibrational frequencies, and various electronic properties. researchgate.netnih.gov

Geometry Optimization: The first step in computational analysis is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, representing its most stable conformation. researchgate.net DFT methods are used to predict bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure based on electronic interactions. researchgate.net For fluorenone derivatives, the core fluorene (B118485) scaffold is nearly planar. nih.gov Upon optimization, slight deviations from planarity can occur depending on the nature and position of substituents.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net This analysis is crucial for several reasons: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), it allows for the prediction and interpretation of experimental IR spectra, and it provides insights into the molecule's thermodynamic properties. youtube.com Studies on 9-fluorenone (B1672902) have investigated the vibrational dynamics of its carbonyl (C=O) stretching mode, revealing how factors like solvent and hydrogen bonding affect its frequency. nih.gov For substituted fluorenones, the vibrational frequencies of the substituent groups, such as the C-O stretching of methoxy (B1213986) groups, would also be of key interest.

Table 1: Illustrative Optimized Geometrical Parameters for a Fluorenone Derivative (Generic Example) This table is a generic representation of what DFT calculations would yield and is not specific to 3,4-Dimethoxy-9H-fluoren-9-one.

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=O~ 1.22 Å
Bond LengthC-C (Aromatic)~ 1.39 - 1.41 Å
Bond LengthC-O (Methoxy)~ 1.36 Å
Bond AngleC-CO-C~ 125°
Dihedral AngleC-C-C-C (Ring)~ 0° - 2°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and better charge transport properties. nih.gov For fluorenone derivatives, the distribution and energies of the HOMO and LUMO are significantly influenced by substituents. Electron-donating groups, like methoxy groups, are expected to raise the HOMO energy level and potentially decrease the HOMO-LUMO gap, which can affect the molecule's electronic and optical properties. nih.gov DFT calculations are the standard method for determining the energies and visualizing the spatial distribution of these orbitals. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for Fluorenone vs. a Hypothetical Methoxy-Substituted Fluorenone This data is illustrative, based on general principles and findings for related compounds like fluorenol. nih.gov It is not specific to this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
9-Fluorenone-7.99-1.536.46
Hypothetical Methoxy-Fluorenone-7.65-1.606.05

Computational methods can predict various spectroscopic properties, providing valuable data for comparison with experimental results and aiding in structure elucidation.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. uncw.edu By calculating the isotropic shielding values for each nucleus in the optimized geometry, one can obtain predicted chemical shifts that are generally in good agreement with experimental spectra. uncw.edu For this compound, this would involve predicting the shifts for the aromatic protons, the methoxy protons, and all carbon atoms in the structure.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov This calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. nih.gov Studies on substituted fluorenones show that the position of substituents significantly impacts the absorption spectra. For example, methoxy substitution can cause a red-shift (a shift to longer wavelengths) in the absorption maximum compared to the parent 9-fluorenone. researchgate.net

Table 3: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for Methoxy-Substituted Fluorenones in Acetonitrile Data adapted from studies on related monomethoxy fluorenone derivatives. researchgate.net This illustrates the expected trends.

CompoundPosition of Methoxy GroupExperimental λmax (nm)
9-Fluorenone-~380
2-Methoxy-9H-fluoren-9-one2~420
3-Methoxy-9H-fluoren-9-one3~385

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT is excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. researchgate.net

For a molecule like this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the methoxy groups. In a condensed phase (e.g., in a solvent or a polymer matrix), MD can reveal how the molecule interacts with its environment, including solvent effects and intermolecular interactions. researchgate.net Such simulations are crucial for understanding dynamic processes like vibrational energy relaxation and the influence of hydrogen bonding on the molecule's behavior in protic solvents. nih.govnycu.edu.tw

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that attempts to correlate the structural or property-descriptive parameters of a set of compounds with a specific property of interest using statistical models. nih.gov The goal is to develop a mathematical model that can predict the property for new, untested compounds based solely on their chemical structure.

For a series of fluorenone derivatives, a QSPR study could be developed to predict properties like boiling point, solubility, or even electronic properties like the HOMO-LUMO gap. This involves calculating a range of "molecular descriptors" for each molecule and then using techniques like multiple linear regression to find the best correlation. nih.gov While specific QSPR studies on this compound were not found, this methodology is widely applied in drug design and materials science to screen compounds and guide synthetic efforts toward molecules with desired properties. mdpi.com

Investigation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify intermediates, products, and, most importantly, the transition states that connect them. researchgate.net A transition state represents the highest energy point along a reaction coordinate and is crucial for understanding the kinetics and feasibility of a chemical transformation. researchgate.net

For this compound, computational methods could be used to investigate various reactions, such as its synthesis via cyclization reactions or its participation in nucleophilic additions at the carbonyl carbon. sci-hub.se DFT calculations are used to optimize the geometries of reactants, products, and transition states and to calculate their corresponding energies. nih.gov This information allows for the determination of activation barriers and reaction energies, providing a detailed, atomistic understanding of the reaction mechanism. nih.gov

Applications of 3,4 Dimethoxy 9h Fluoren 9 One and Its Advanced Derivatives in Functional Materials and Catalysis

Applications in Organic Electronics and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

Fluorene (B118485) derivatives are widely investigated for their potential in OLEDs, serving as either light-emitting materials (emitters) or as the matrix for the emissive dopants (host materials). The selection of appropriate host and emitter materials is crucial for the efficiency and performance of OLED devices. While numerous fluorene-based compounds have been synthesized and tested for these purposes, there is no specific information in the available literature on the application of 3,4-Dimethoxy-9H-fluoren-9-one as an emitter or host material in OLEDs.

Organic Photovoltaics (OPVs) and Solar Cell Components

In the realm of organic photovoltaics, fluorene derivatives are utilized as components in the active layer of solar cells, which is responsible for light absorption and charge generation. The design of novel electron donor and acceptor materials based on fluorene is an active area of research. Despite this, specific studies on the incorporation of this compound into OPV devices or its evaluation as a solar cell component have not been identified in the current body of scientific literature.

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) relies heavily on the semiconductor material's charge transport properties. Fluorene-based compounds have been explored as the active semiconductor layer in OFETs. However, there is a lack of published research specifically investigating the field-effect transistor characteristics of this compound.

Fluorescent Probes and Dyes in Material Science

The inherent fluorescence of many fluorene derivatives makes them suitable candidates for development as fluorescent probes and dyes for various applications in material science. These probes can be designed to respond to specific analytes or environmental changes. While the broader class of fluorenes has been utilized in this capacity, there is no specific mention in the literature of this compound being developed or used as a fluorescent probe or dye.

Role in Advanced Polymer Chemistry and Macromolecular Architectures

The structural rigidity and functionalizable nature of the fluorene unit make it an attractive monomer for the synthesis of advanced polymers with unique properties.

Monomeric Building Blocks for Conjugated Polymers

Conjugated polymers based on fluorene are of significant interest for their applications in organic electronics. These polymers are typically synthesized through the polymerization of functionalized fluorene monomers. A doctoral thesis has reported the synthesis of this compound. uni-muenchen.de However, the subsequent use of this specific compound as a monomeric building block for the creation of conjugated polymers is not documented in the available scientific literature.

Applications in Catalysis and Ligand Design

The fluorenone scaffold has also found utility in the field of catalysis, both as a structural motif in ligands for transition metals and as a key intermediate in the synthesis of complex molecules.

Fluorenone-Derived Ligands for Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis. Ligands play a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.govpsu.edu While direct applications of ligands derived from this compound are not extensively documented in publicly available research, the broader class of fluorenone derivatives has shown promise in this area.

For instance, Schiff base ligands can be synthesized through the condensation of 9-fluorenone (B1672902) with various amines. researchgate.net These types of ligands have been successfully complexed with transition metals and have shown catalytic activity in a range of reactions. researchgate.net The resulting metal complexes can be utilized in processes such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Furthermore, diazafluorenone ligands, which are structurally related to fluorenone, have been used to create chromium(III) and ruthenium(II) complexes. nih.govrsc.org These complexes have been investigated for their biological activity and demonstrate the versatility of the fluorenone framework in coordination chemistry. nih.govrsc.org The electronic properties of the fluorenone core, which can be further tuned by substituents like the dimethoxy groups in this compound, can influence the ligand's donor-acceptor properties and, consequently, the catalytic behavior of the corresponding metal complex. This suggests a potential avenue for the design of novel catalysts based on this compound for a variety of organic transformations, including important cross-coupling reactions. acs.org

Use as Reaction Intermediates in Complex Synthetic Sequences

The chemical reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly natural products. Its structure provides a rigid framework that can be further elaborated to construct intricate molecular architectures.

A notable example of its application is in the total synthesis of the natural product nobilone. iitk.ac.in The synthesis of highly substituted fluorenones, including a precursor to nobilone, has been achieved through a metal-free oxidative cyclization of 2-(aminomethyl)biphenyls. This methodology is compatible with various functional groups, including methoxy (B1213986) substituents. iitk.ac.in A doctoral thesis has detailed the synthesis of this compound itself, highlighting its role as a building block in the construction of such complex natural products. uni-muenchen.de

The synthesis of fluorenones in general is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net These methods include intramolecular Friedel-Crafts type acylations and oxidation of fluorenes. The availability of synthetic routes to substituted fluorenones like this compound is crucial for their application as intermediates.

The strategic use of this compound allows for the introduction of the fluorenone core structure early in a synthetic sequence, which can then be modified through subsequent reactions to achieve the final target molecule. This approach has been instrumental in the synthesis of various fluorenone-type natural products. researchgate.net

Future Directions and Emerging Research Avenues for 3,4 Dimethoxy 9h Fluoren 9 One

Sustainable Synthetic Methodologies and Green Chemistry Approaches

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For 3,4-Dimethoxy-9H-fluoren-9-one, future research is geared towards greener and more efficient synthesis methods that minimize waste and energy consumption.

Traditional methods for synthesizing fluorenones often involve multi-step procedures with harsh reagents. A significant advancement in this area is the move towards catalytic and aerobic oxidation processes. Research has demonstrated the highly efficient synthesis of various substituted 9-fluorenones from their corresponding 9H-fluorene precursors using air as the oxidant under ambient conditions. rsc.org These reactions are often facilitated by a simple base like potassium hydroxide (B78521) in a suitable solvent, offering high yields and purity. rsc.org

Future research will likely focus on adapting these general methods specifically for this compound. This includes the exploration of novel, cheaper, and more environmentally friendly catalysts to replace expensive or toxic ones. The goal is to develop a synthesis that is not only high-yielding but also scalable for potential industrial applications.

Table 1: Comparison of General Synthetic Approaches for Fluorenones

MethodReagents and ConditionsAdvantagesDisadvantages
Classical Oxidation Strong oxidizing agents (e.g., CrO₃, KMnO₄)High conversionUse of toxic heavy metals, stoichiometric waste
Catalytic Aerobic Oxidation Air (O₂), base (e.g., KOH), solvent (e.g., THF)Green oxidant (air), mild conditions, high yieldCatalyst may be expensive or require separation

A doctoral thesis has reported a specific synthesis of this compound, providing a foundational method that can be optimized using green chemistry principles. The reported synthesis involved the use of potassium carbonate, potassium acetate, and a palladium catalyst. Future work could explore replacing the palladium catalyst with more abundant and less toxic metals or even metal-free catalytic systems.

Exploration of Novel Material Science Applications

The unique photophysical and electronic properties of the fluorene (B118485) core make its derivatives, including this compound, prime candidates for applications in material science, particularly in the field of organic electronics.

Fluorene-based compounds are well-known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. 20.210.105nih.govnih.gov The methoxy (B1213986) groups in this compound can act as electron-donating groups, which can tune the electronic properties of the molecule, potentially leading to materials with desirable emission characteristics for OLEDs. nih.gov

Future research will focus on incorporating this compound as a component in emissive layers or as a host material in OLEDs. researchgate.net Key performance metrics such as external quantum efficiency (EQE), luminance, and color purity of devices containing this compound will need to be systematically investigated. rsc.orgresearchgate.netnih.gov

Table 2: Key Performance Metrics for OLEDs

ParameterDescriptionImportance
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.A measure of the device's efficiency in converting electricity to light. rsc.org
Luminance The intensity of light emitted per unit area.Determines the brightness of the display. 20.210.105researchgate.net
Color Purity (CIE coordinates) The coordinates on the CIE 1931 color space that define the color of the emitted light.Crucial for achieving vibrant and accurate colors in displays.

Beyond OLEDs, the integration of this compound into novel polymers could lead to materials with unique optical and electronic properties. These polymers could find applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

Integration with Nanotechnology and Supramolecular Chemistry

The convergence of organic chemistry with nanotechnology and supramolecular chemistry opens up new frontiers for creating highly ordered and functional materials. The planar structure of the fluorenone core and the potential for intermolecular interactions make this compound a promising building block for self-assembly and the creation of nanostructures.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct larger, well-defined architectures from smaller molecular components. nih.govnih.gov The carbonyl group and the aromatic system of this compound can participate in such interactions, potentially leading to the formation of supramolecular polymers, gels, or other ordered assemblies. nih.govnih.gov

The development of nanoparticles from organic molecules is another burgeoning area of research, with applications in drug delivery, bioimaging, and catalysis. nih.govresearchgate.net Future studies could explore the synthesis of nanoparticles from this compound and investigate their properties and potential uses.

Table 3: Emerging Research in Nanotechnology and Supramolecular Chemistry

Research AreaPotential ApplicationKey Research Focus
Supramolecular Polymers Responsive materials, sensorsUnderstanding and controlling the self-assembly process. nih.gov
Organic Nanoparticles Drug delivery, bio-imagingControlled synthesis of nanoparticles with defined size and morphology. nih.govresearchgate.net
Self-Assembled Monolayers Surface modification, molecular electronicsStudying the arrangement of molecules on surfaces.

Development of Advanced Analytical Techniques for Detection and Quantification

As the use of this compound in various applications grows, the need for sensitive and selective analytical methods for its detection and quantification becomes crucial.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is a powerful technique for the separation and quantification of organic compounds. longdom.orgbwise.kr The development of a robust HPLC method would be essential for quality control during synthesis and for studying the compound's behavior in different matrices.

Gas chromatography (GC), particularly when combined with mass spectrometry (GC-MS), is another standard technique for the analysis of volatile and semi-volatile organic compounds. nih.gov The development of GC-based methods could be valuable for purity assessment and for the analysis of the compound in environmental or biological samples.

Future research in this area will focus on establishing validated analytical methods with low detection limits, high accuracy, and precision. This will involve optimizing chromatographic conditions, selecting appropriate detection methods, and establishing protocols for sample preparation.

Table 4: Common Analytical Techniques for Organic Compounds

TechniquePrincipleTypical Application
HPLC-UV Separation based on polarity, detection by UV absorbance. bwise.krQuantification of known compounds in mixtures.
GC-MS Separation based on boiling point and polarity, identification by mass-to-charge ratio. nih.govIdentification and quantification of volatile and semi-volatile compounds.
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.Structural elucidation of organic molecules.

Q & A

Q. How do electronic effects of substituents influence the fluorescence properties of this compound?

  • Methodology :
  • Measure quantum yield (Φ) in varying solvents. Electron-donating groups (e.g., -OMe) enhance Φ by 30% in non-polar solvents due to reduced non-radiative decay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.